molecular formula C7H12N2 B1275095 3-(1H-Pyrrol-1-YL)propan-1-amine CAS No. 60794-90-3

3-(1H-Pyrrol-1-YL)propan-1-amine

Cat. No. B1275095
CAS RN: 60794-90-3
M. Wt: 124.18 g/mol
InChI Key: CNRYJJXBFLHSJP-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-yl)propan-1-amine is a chemical compound that belongs to the class of organic compounds known as amines, specifically those containing a pyrrole ring. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom. The presence of the amine group makes this compound a potential intermediate for various chemical reactions and syntheses of more complex molecules.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in several studies. For instance, a new protocol for the synthesis of tetrahydrodihydroxy-oxoindeno[1,2-b]pyrrole derivatives was developed using a three-component reaction involving primary amines, alkyl propiolates, and ninhydrin . This method could potentially be adapted for the synthesis of 3-(1H-Pyrrol-1-yl)propan-1-amine by choosing appropriate starting materials and reaction conditions. Another study reported the synthesis of 1,2-dihydropyridines and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones through a cascade reaction involving a primary amine . Although the primary amine used was methylamine, the methodology could provide insights into synthesizing pyrrole-containing amines.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and is often characterized using techniques such as X-ray diffraction and Hirshfeld surface analysis. For example, the crystal structure and supramolecular characteristics of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine were examined, highlighting the importance of π–π stacking and hydrogen bonding in the molecular assembly . These types of interactions could also be relevant in the structure of 3-(1H-Pyrrol-1-yl)propan-1-amine.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including cyclization and condensation. A study described the synthesis of pyrrole derivatives by treating 2-[4-hydroxy benz-1(propene-1-one)]Pyrrole II with different reagents, leading to cyclization with sulfur and iodine to yield complex pyrrole compounds . This indicates that 3-(1H-Pyrrol-1-yl)propan-1-amine could also participate in similar reactions, potentially leading to a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. For instance, the synthesis of a series of N-(pyrrol-2-yl)amines and their reduction products revealed changes in crystal symmetry and molecular conformation upon reduction, affecting the compounds' planarity and supramolecular assembly . These findings suggest that the physical and chemical properties of 3-(1H-Pyrrol-1-yl)propan-1-amine would be determined by its specific functional groups and molecular geometry, which could be further studied using similar synthetic and analytical approaches.

Scientific Research Applications

Catalyst in Olefin Epoxidation

3-(1H-Pyrrol-1-YL)propan-1-amine derivatives have been used in ruthenium carbene catalysts for olefin epoxidation. These catalysts demonstrate high turnover numbers (TON) and selectivity for the epoxide product in various olefin substrates. The study by Dakkach et al. (2014) highlights the potential of these compounds in creating efficient heterogeneous catalyst systems (Dakkach et al., 2014).

Novel Route to Synthesize Pyrroles

The compound plays a role in synthesizing 1,2,4-trisubstituted pyrroles. As described by Friedrich et al. (2002), primary amines, under palladium catalysis, react with specific diacetates to yield these pyrroles in moderate to good yields (Friedrich et al., 2002).

Functionalization of Graphene Layers

A study by Barbera et al. (2017) demonstrates the use of pyrrole compounds, derived from primary amines like 3-(1H-Pyrrol-1-YL)propan-1-amine, in the functionalization of graphene layers. This method offers an efficient and sustainable approach to modify the solubility parameters of graphene layers (Barbera et al., 2017).

Generation of Structurally Diverse Libraries

Roman (2013) utilized a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, to generate a structurally diverse library of compounds, indicating the potential of 3-(1H-Pyrrol-1-YL)propan-1-amine in similar applications (Roman, 2013).

Catalytic Activity in Iron(III)-Schiff Base Complexes

Iron(III) complexes of Schiff bases, containing pyrrole derivatives like 3-(1H-Pyrrol-1-YL)propan-1-amine, have been studied for their catalytic activity, especially in the epoxidation of cis-1, 2-diphenylethylene, as reported by Turkyilmaz et al. (2013) (Turkyilmaz et al., 2013).

Complexation to Cadmium(II)

The reaction of 2-pyridinecarbaldehyde with derivatives of 3-(1H-Pyrrol-1-YL)propan-1-amine, as explored by Hakimi et al. (2013), led to complexes with cadmium(II), showcasing the compound's utility in coordination chemistry (Hakimi et al., 2013).

Safety And Hazards

The safety data sheet for “3-(1H-Pyrrol-1-YL)propan-1-amine” suggests that personal protective equipment/face protection should be worn when handling this compound. It should not come into contact with eyes, skin, or clothing, and ingestion or inhalation should be avoided .

Future Directions

The future directions for “3-(1H-Pyrrol-1-YL)propan-1-amine” and similar compounds could involve further exploration of their synthesis and potential applications. Pyrrole-containing compounds are known to have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

properties

IUPAC Name

3-pyrrol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRYJJXBFLHSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404557
Record name N-(3-aminopropyl)-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrrol-1-YL)propan-1-amine

CAS RN

60794-90-3
Record name N-(3-aminopropyl)-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrrol-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Similarly prepared according to procedure given in Example 1 is the compound of formula I wherein R1, R2 and R3 represent hydrogen, n represents the integer 1, m represents the integer 3 and Het represents ##STR20## and wherein the cyclohexane and pyrrolidone rings are cis fused, m.p. 78°-79°, starting with 1,3-diaminopropane so as to obtain 3-(1-pyrrolyl)-propylamine which is then condensed with ethyl cyclohexanone-2-acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Dakkach, X Fontrodona, T Parella, A Atlamsani… - Dalton …, 2014 - pubs.rsc.org
New Ru complexes containing the bpea-pyr ligand (bpea-pyr stands for N,N-bis(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)propan-1-amine), with the formula [RuCl2(bpea-pyr)(dmso)] (…
Number of citations: 16 pubs.rsc.org
PFR Carbene - scholar.archive.org
www.rsc.org/dalton Page 1 This is an Accepted Manuscript, which has been through the Royal Society of Chemistry peer review process and has been accepted for publication. …
Number of citations: 0 scholar.archive.org
T Kilic, I Gessner, YK Cho, N Jeong… - Advanced …, 2022 - Wiley Online Library
Surface chemistry critically affects the diagnostic performance of biosensors. An ideal sensor surface should be resistant to nonspecific protein adsorption, yet be conducive to analytical …
Number of citations: 16 onlinelibrary.wiley.com
DG Pinachoa, K Gorgy, S Cosnier, MP Marco… - IRBM, 2008 - Elsevier
Fluoroquinolones are antibacterial agents, effective against Gram positive and Gram negative bacteria. With the aim of detecting fluoroquinolones rapidly and easily, fluoroquinolone …
Number of citations: 9 www.sciencedirect.com
B Kundu, D Sarkar, SP Chowdhuri, S Pal… - European Journal of …, 2020 - Elsevier
We have recently reported a new chemotype of a potent topoisomerase I poison with compound 1 as a potential anticancer chemotherapeutic agent. During further optimization, it has …
Number of citations: 8 www.sciencedirect.com
CY Lin, HY Wu, YL Hsu, TJR Cheng… - Journal of Medicinal …, 2020 - ACS Publications
Drug resistance has been a major threat in cancer therapies that necessitates the development of new strategies to overcome this problem. We report here a cell-based high-throughput …
Number of citations: 11 pubs.acs.org
Í Ferrer Vall-llosada - 2015 - dugi-doc.udg.edu
In this thesis we present the synthesis and characterization of different types of ruthenium complexes containing N-donor ligands together with dmso, Cl and H2O ligands, along with …
Number of citations: 1 dugi-doc.udg.edu
S Ekins, JS Freundlich… - Journal of chemical …, 2014 - ACS Publications
Tuberculosis is a major, neglected disease for which the quest to find new treatments continues. There is an abundance of data from large phenotypic screens in the public domain …
Number of citations: 48 pubs.acs.org
M FREEBAIRN - 2023 - etheses.dur.ac.uk
The preparation of diverse, architecturally complex molecules for pharmaceutical libraries represents a growing area of focus under the notion of diversity-oriented synthesis. Herein, we …
Number of citations: 0 etheses.dur.ac.uk

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